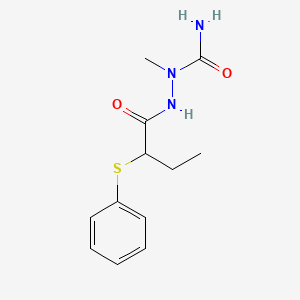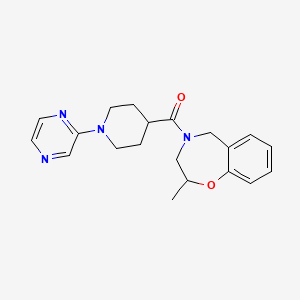![molecular formula C17H22N4O2S B6962536 N-tert-butyl-1-[(3-cyanophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6962536.png)
N-tert-butyl-1-[(3-cyanophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-[(3-cyanophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and a cyanophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[(3-cyanophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the cyanophenyl moiety: This can be done through a nucleophilic substitution reaction, where the cyanophenyl group is introduced using a suitable cyanophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[(3-cyanophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanophenyl halide in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-tert-butyl-1-[(3-cyanophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[(3-cyanophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The cyanophenyl moiety may interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-[(4-cyanophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide
- N-tert-butyl-1-[(3-nitrophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide
- N-tert-butyl-1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide
Uniqueness
N-tert-butyl-1-[(3-cyanophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide is unique due to the presence of the cyanophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
N-tert-butyl-1-[(3-cyanophenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-16(24(22,23)20-17(3,4)5)13(2)21(19-12)11-15-8-6-7-14(9-15)10-18/h6-9,20H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXVUAOIDRUPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C#N)C)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(Dimethylamino)pyrazin-2-yl]-(2-pyridin-4-ylazepan-1-yl)methanone](/img/structure/B6962453.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6962456.png)

![N-[(4-methylthiadiazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B6962481.png)
![N-[(4-methylthiadiazol-5-yl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide](/img/structure/B6962489.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B6962501.png)

![[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B6962506.png)
![[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B6962509.png)
![N-[2-(cyclohexen-1-yl)ethyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6962516.png)
![N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-methyloxolane-3-carboxamide](/img/structure/B6962523.png)
![[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-hydroxy-5-methylpyridin-2-yl)methanone](/img/structure/B6962529.png)
![N-[(4-cyanophenyl)methyl]-N-cyclopropyl-2-methyloxolane-3-carboxamide](/img/structure/B6962532.png)
![4-Methoxy-3-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-ylsulfonyl)benzoic acid](/img/structure/B6962535.png)
